2-Aminohexadecanoic acid

Beschreibung

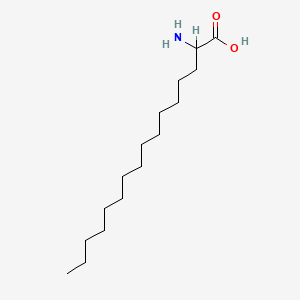

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminohexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELWBYCKQCNAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328318 |

Source

|

| Record name | 2-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7769-79-1 |

Source

|

| Record name | 2-Aminohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7769-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-Aminohexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-aminohexadecanoic acid, also known as 2-aminopalmitic acid. Due to the limited availability of specific experimental data for this particular long-chain amino acid, this guide combines reported values with predicted data and outlines the standard experimental protocols for the determination of these properties.

I. Introduction

This compound is a saturated alpha-amino acid with a 16-carbon chain. Its structure, comprising a hydrophobic alkyl chain and a hydrophilic amino acid headgroup, suggests potential applications in areas such as lipid chemistry, peptide synthesis, and the development of novel surfactants and drug delivery systems. A thorough understanding of its physical properties is crucial for its application in research and development.

II. Molecular and Computed Properties

A summary of the fundamental molecular and computationally predicted properties of this compound is presented in Table 1. These values are primarily sourced from publicly available chemical databases.[1][2]

Table 1: Molecular and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃NO₂ | PubChem[1] |

| Molecular Weight | 271.44 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 14 | PubChem[2] |

III. Experimental Physical Properties

The experimentally determined physical properties of this compound are sparse in the literature. Table 2 summarizes the available data. It is important to note that many long-chain amino acids tend to decompose at their melting points, making the determination of a precise boiling point challenging.

Table 2: Experimental Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | ~220 °C (decomposes) | |

| Boiling Point | 392.6 ± 25.0 °C | Predicted value |

| Solubility | - | See Section IV for a qualitative discussion |

| pKa (α-carboxyl) | - | Expected to be around 2-3 (See Section V) |

| pKa (α-amino) | - | Expected to be around 9-10 (See Section V) |

| Specific Rotation | - | See Section VI for a qualitative discussion |

IV. Solubility Profile

Qualitative Assessment

Due to its long hydrophobic 16-carbon chain, this compound is expected to have very low solubility in water.[3] Like other long-chain amino acids, its solubility is likely to be higher in nonpolar organic solvents and may show some solubility in polar organic solvents like ethanol (B145695), especially with heating.[4][5][6] The solubility in aqueous solutions will also be highly dependent on the pH, increasing at pH values below the pKa of the amino group and above the pKa of the carboxyl group, due to the formation of the more soluble cationic and anionic species, respectively.[3][7]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound in various solvents involves the following steps:

-

Sample Preparation: A known excess amount of this compound is added to a sealed vial containing a measured volume of the solvent to be tested (e.g., water, ethanol, chloroform, etc.).

-

Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid.

-

Quantification: A known volume of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid is then determined gravimetrically. Alternatively, a suitable analytical technique such as HPLC or NMR with an internal standard can be used to determine the concentration of the dissolved amino acid.

-

Data Analysis: The solubility is then expressed in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

V. Acid-Base Properties (pKa)

Expected pKa Values

The pKa values of the α-carboxyl and α-amino groups of this compound have not been experimentally reported. However, based on the data for other α-amino acids, the pKa of the carboxylic acid group is expected to be in the range of 2-3, and the pKa of the amino group is expected to be in the range of 9-10.[8][9][10][11]

Experimental Protocol for pKa Determination

The pKa values of this compound can be determined by potentiometric titration:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure sufficient solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: The solution is first acidified to a low pH (e.g., pH 2) with a standardized solution of a strong acid (e.g., HCl).

-

Titration with Base: A standardized solution of a strong base (e.g., NaOH) is then added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (for the carboxyl group) will be in the acidic region, and the second pKa (for the amino group) will be in the basic region.

VI. Optical Activity

Expected Optical Properties

As an α-amino acid with a chiral center at the α-carbon (except for glycine), this compound is expected to be optically active, meaning it will rotate the plane of polarized light. The direction and magnitude of this rotation (specific rotation) are characteristic physical properties. The specific rotation will have an equal magnitude but opposite sign for the D- and L-enantiomers.[12][13] The optical rotation of amino acids can be influenced by the pH of the solution.[14]

Experimental Protocol for Determining Specific Rotation

The specific rotation of an enantiomer of this compound can be measured using a polarimeter:

-

Sample Preparation: A solution of a known concentration of the pure enantiomer of this compound is prepared in a suitable solvent.

-

Polarimeter Setup: The polarimeter is calibrated, and the light source (typically a sodium D-line at 589 nm) is warmed up.

-

Measurement: The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter). The observed rotation of the plane-polarized light is then measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters.

-

c is the concentration of the solution in g/mL.

-

VII. Visualizations

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel long-chain amino acid like this compound.

Caption: Logical workflow for the characterization of this compound.

Synthesis of this compound

Caption: Generalized Strecker synthesis of this compound.

References

- 1. This compound | C16H33NO2 | CID 409322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2R-Aminohexadecanoic acid | C16H33NO2 | CID 5312966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. Amino Acids [vanderbilt.edu]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. Ch27 pKa and pI values [chem.ucalgary.ca]

- 11. peptideweb.com [peptideweb.com]

- 12. issr.edu.kh [issr.edu.kh]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Computational modeling of the optical rotation of amino acids: a new look at an old rule for pH dependence of optical rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminohexadecanoic Acid: Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminohexadecanoic acid, an alpha-amino fatty acid, is a key intermediate in the de novo biosynthesis of sphingolipids, a class of lipids with crucial roles in cell structure and signaling. While its existence is implied in this fundamental metabolic pathway, specific details regarding its initial discovery and quantitative natural abundance remain elusive in publicly available scientific literature. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biochemical synthesis, qualitative natural occurrence, and the analytical methodologies pertinent to its study. The document also presents a detailed visualization of its biosynthetic pathway and outlines experimental approaches for its isolation and characterization, acknowledging the existing gaps in quantitative data and specific validated protocols.

Discovery and Historical Context

The specific historical account of the discovery of this compound is not well-documented in the scientific literature. Its identification is intrinsically linked to the broader understanding of fatty acid and amino acid metabolism. The discovery of amino acids began in the early 19th century, with asparagine being the first to be isolated in 1806. The systematic discovery and characterization of the 20 common proteinogenic amino acids concluded in 1935 with the identification of threonine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from comprehensive chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃NO₂ | PubChem[1][2] |

| Molecular Weight | 271.44 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 2-Aminopalmitic acid, α-Aminopalmitic acid | PubChem[2] |

| CAS Number | 7769-79-1 | PubChem[2] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

Natural Occurrence

This compound is a naturally occurring molecule found in a variety of organisms as a metabolic intermediate. However, quantitative data on its abundance in specific tissues or organisms is scarce in the available literature.

-

Biosynthetic Intermediate: Its primary natural occurrence is as a transient intermediate in the de novo sphingolipid biosynthesis pathway in eukaryotes. This pathway is fundamental for the production of ceramides (B1148491), sphingomyelins, and other complex sphingolipids.

-

Bacteria: Branched-chain and other unusual fatty acids are characteristic components of bacterial cell membranes. While the presence of various amino acids in bacteria is well-established, specific quantification of this compound in bacterial species is not widely reported.

Biosynthesis and Signaling Pathway

The primary known biological role of this compound is as a precursor in the de novo synthesis of sphingolipids. This pathway is initiated by the enzyme serine palmitoyltransferase (SPT) .

The Serine Palmitoyltransferase (SPT) Pathway

SPT catalyzes the condensation of L-serine and palmitoyl-CoA, the first and rate-limiting step in sphingolipid biosynthesis. This reaction produces 3-ketodihydrosphingosine. Although this compound is not a direct product, its structural elements are incorporated and it represents a key chemical intermediate class in this pathway.

The overall workflow for the biosynthesis of ceramides starting from L-serine and palmitoyl-CoA is depicted below.

Regulation of Serine Palmitoyltransferase

The activity of SPT is tightly regulated to maintain cellular sphingolipid homeostasis. Key regulatory mechanisms include:

-

Substrate Availability: The cellular concentrations of L-serine and palmitoyl-CoA influence the rate of the initial reaction.

-

ORMDL Proteins: A family of endoplasmic reticulum-resident proteins (ORMDL1-3 in mammals) act as negative regulators of SPT activity. They sense ceramide levels and inhibit SPT when sphingolipid levels are high.

-

SPT Subunits: The SPT enzyme complex is composed of multiple subunits (SPTLC1, SPTLC2/3, and ssSPTa/b). The specific subunit composition can influence substrate preference and enzyme activity.

The regulatory logic of SPT activity is illustrated in the following diagram.

Experimental Protocols

General Workflow for Extraction and Analysis

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a biological sample, such as marine sponge tissue.

Detailed Methodological Steps

Step 1: Total Lipid Extraction

A modified Folch or Bligh-Dyer method is typically employed for the extraction of total lipids from biological tissues.

-

Homogenization: Homogenize the tissue sample in a chloroform (B151607):methanol (B129727) solvent mixture (typically 2:1, v/v).

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower chloroform phase will contain the lipids.

-

Collection and Drying: Carefully collect the lower lipid-containing phase and evaporate the solvent under a stream of nitrogen.

Step 2: Hydrolysis of Complex Lipids

To analyze the total fatty acid and amino acid content, the extracted lipids must be hydrolyzed.

-

Acid or Base Hydrolysis: Resuspend the dried lipid extract in a solution for hydrolysis (e.g., 6 M HCl for acid hydrolysis or 0.5 M NaOH in methanol for base hydrolysis).

-

Heating: Heat the mixture under an inert atmosphere to prevent oxidation (e.g., 100-110 °C for several hours for acid hydrolysis or 70-100 °C for a shorter duration for base hydrolysis).

-

Extraction of Hydrolysate: After cooling, extract the free fatty acids and amino acids from the hydrolysate using an appropriate organic solvent (e.g., hexane (B92381) or diethyl ether) after adjusting the pH.

Step 3: Derivatization for Chromatographic Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to improve volatility and chromatographic properties.

-

For GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):

-

React the dried hydrolysate with a methylating agent such as boron trifluoride-methanol (BF₃-methanol) or methanolic HCl.

-

Heat the reaction mixture to ensure complete derivatization.

-

Extract the resulting FAMEs with an organic solvent like hexane.

-

-

For HPLC Analysis (as Fluorescent Derivatives):

-

React the amino acid-containing fraction with a fluorescent tagging reagent such as o-phthaldialdehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

-

The reaction is typically rapid and can be performed at room temperature.

-

Step 4: Instrumental Analysis and Quantification

-

GC-MS:

-

Column: Use a capillary column suitable for FAMEs analysis (e.g., a polar column like those with a cyanopropyl stationary phase).

-

Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

-

Identification: Based on retention time and comparison of the mass spectrum with a reference standard or library.

-

Quantification: Use of an internal standard (e.g., a deuterated analog or an odd-chain fatty acid) is crucial for accurate quantification.

-

-

HPLC with Fluorescence or Mass Spectrometric Detection:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent, or a mass spectrometer.

-

Quantification: Based on a calibration curve generated from authentic standards.

-

Future Directions and Conclusion

This compound represents a fundamental building block in sphingolipid metabolism. While its role as a biosynthetic intermediate is established, a significant knowledge gap exists regarding its specific discovery, quantitative distribution in nature, and potential direct biological activities. Future research should focus on:

-

Development of Validated Quantitative Methods: Establishing and validating robust analytical methods for the precise quantification of this compound in various biological matrices.

-

Screening of Natural Sources: A systematic quantitative screening of diverse organisms, particularly marine invertebrates and bacteria, to map its natural abundance.

-

Investigation of Bioactivity: Exploring potential direct signaling roles of this compound or its immediate derivatives, independent of their incorporation into complex sphingolipids.

References

The Enigmatic Role of 2-Aminohexadecanoic Acid in Cellular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminohexadecanoic acid (2-AHD), a 16-carbon alpha-amino fatty acid, represents an intriguing but underexplored molecule in the landscape of cellular lipidomics. While its structural analog, palmitic acid, is well-characterized, the addition of an amino group at the alpha position suggests unique biochemical properties and biological roles. This technical guide synthesizes the current understanding of 2-AHD, drawing upon the broader knowledge of sphingolipid metabolism and fatty acid signaling. We delve into its putative involvement in ceramide synthesis, potential modulation of key signaling pathways, and the consequent impact on cellular processes such as apoptosis and inflammation. This document provides a framework for future research by outlining detailed experimental protocols and highlighting the quantitative analysis necessary to elucidate the precise functions of this enigmatic fatty acid.

Introduction to this compound

This compound, also known as 2-aminopalmitic acid, is a saturated fatty acid with a 16-carbon chain and an amino group attached to the alpha-carbon.[1] This structural feature distinguishes it from the more common n-hexadecanoic acid (palmitic acid) and suggests a potential role as a precursor for a unique class of N-acylated lipids, particularly alpha-amino ceramides (B1148491). The biological significance of such modified ceramides is not yet fully understood, but they may possess distinct signaling properties compared to their non-aminated counterparts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₃NO₂ | [1] |

| Molecular Weight | 271.44 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Aminopalmitic acid, alpha-aminopalmitic acid | [1] |

Putative Biological Roles and Signaling Pathways

While direct evidence is limited, the primary hypothesized role of 2-AHD in cells is its incorporation into sphingolipids, forming a class of alpha-amino ceramides. Sphingolipids are critical components of cell membranes and are central to various signaling pathways that regulate cell fate.[3]

Involvement in Ceramide Synthesis

Ceramides are synthesized by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[4][5] It is plausible that 2-AHD, after being activated to 2-aminohexadecanoyl-CoA, could serve as a substrate for one or more CerS isoforms, particularly CerS5 and CerS6, which preferentially utilize C16 fatty acyl-CoAs.[6] The resulting N-(2-aminohexadecanoyl)-sphingosine would represent a novel class of ceramides with potentially altered biophysical properties and protein interactions.

Caption: Proposed pathway for the synthesis of alpha-amino ceramide from this compound.

Modulation of Apoptosis and Cell Proliferation

Ceramides are well-established mediators of apoptosis.[7] Specifically, C16-ceramide has been implicated in TNF-α-induced apoptosis.[8][9] The incorporation of 2-AHD into ceramides could modulate this process. The alpha-amino group might alter the ability of the ceramide to form channels in the mitochondrial outer membrane or to interact with downstream effectors like protein phosphatases (e.g., PP2A) and kinases (e.g., PKC).

Caption: Hypothetical modulation of TNF-α induced apoptosis by alpha-amino ceramide.

Quantitative Data (Hypothetical)

Table 2: Hypothetical Kinetic Parameters of Ceramide Synthase 5 (CerS5) with Different Acyl-CoA Substrates

| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) |

| Palmitoyl-CoA (C16:0) | 5.2 | 1500 |

| 2-Aminohexadecanoyl-CoA | 7.8 | 1100 |

| Stearoyl-CoA (C18:0) | 25.1 | 350 |

Table 3: Hypothetical Dose-Response of this compound on Cell Viability

| Cell Line | Treatment | IC₅₀ (µM) after 48h |

| Jurkat (T-cell leukemia) | This compound | 35 |

| MCF-7 (Breast cancer) | This compound | 52 |

| HEK293 (Non-cancerous) | This compound | >100 |

Experimental Protocols

Elucidating the biological role of 2-AHD requires a suite of robust experimental protocols. The following sections detail methodologies adapted from established lipid research techniques.

Cell Culture and Treatment with 2-AHD

Standard mammalian cell culture techniques can be employed.[10] For treatment, 2-AHD should be dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its uptake by cells.

Caption: General workflow for treating cultured cells with this compound.

Ceramide Synthase Activity Assay

This protocol is adapted from fluorescent assays for CerS activity.[8][11]

-

Prepare cell lysates: Homogenize cells in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂).

-

Set up the reaction: In a microcentrifuge tube, combine cell lysate, fatty acid-free BSA, DTT, and the fluorescent sphingoid base substrate (e.g., NBD-sphinganine).

-

Initiate the reaction: Add 2-aminohexadecanoyl-CoA to start the reaction. Incubate at 37°C.

-

Stop the reaction: Add chloroform/methanol (1:2, v/v).

-

Lipid extraction: Perform a Bligh-Dyer extraction to separate the lipids.[12]

-

Analysis: Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Visualize and quantify the fluorescent NBD-labeled alpha-amino ceramide product using a fluorescence scanner.

Analysis of Apoptosis

Apoptosis can be assessed using several standard techniques:

-

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]

Quantitative Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of lipids.[3][15]

-

Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method.[11][12]

-

Internal Standards: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled alpha-amino ceramide analog).

-

Chromatographic Separation: Separate the lipid species using reverse-phase HPLC.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the target alpha-amino ceramides.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

-

Synthesis of Labeled 2-AHD: The chemical synthesis of radiolabeled (e.g., ¹⁴C or ³H) or stable isotope-labeled (e.g., ¹³C or ²H) 2-AHD is crucial for metabolic tracing studies.

-

Identification of Specific CerS Isoforms: Determining which CerS isoform(s) utilize 2-aminohexadecanoyl-CoA as a substrate.

-

Elucidation of Downstream Signaling: Identifying the specific protein targets and signaling pathways modulated by alpha-amino ceramides.

-

In Vivo Studies: Investigating the physiological and pathophysiological roles of 2-AHD and its metabolites in animal models.

Conclusion

This compound stands as a compelling molecule for future investigation in the field of lipid biology. Its potential to form a novel class of signaling lipids, the alpha-amino ceramides, opens up new avenues for understanding the regulation of fundamental cellular processes. The experimental frameworks and hypothetical data presented in this guide are intended to serve as a roadmap for researchers to unravel the biological significance of this unique fatty acid and to explore its potential as a therapeutic target in diseases characterized by dysregulated lipid signaling.

References

- 1. Effects of fatty acids on metabolism and cell growth of human colon cell lines of different transformation state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 11. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of alpha-linolenic acid and essential amino acids on the proliferation and differentiation of C2C12 myoblasts -Journal of Animal Reproduction and Biotechnology | Korea Science [koreascience.kr]

- 14. researchgate.net [researchgate.net]

- 15. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

2-aminohexadecanoic acid CAS number and synonyms

An In-depth Technical Guide to 2-Aminohexadecanoic Acid

This technical guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, a representative synthesis protocol, and its potential biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid research.

Chemical Identity

CAS Number: 7769-79-1 (for the racemic mixture)[1]

Synonyms: this compound is also known by several other names. A comprehensive list of its synonyms is provided in the table below.

| Synonym | Reference |

| 2-Aminopalmitic acid | [1] |

| alpha-Aminopalmitic acid | [1] |

| DL-2-Aminohexadecanoic acid | |

| 2-Amino-hexadecanoic acid | [1] |

| C16 Lipoamino acid | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, many properties are computationally predicted.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₁₆H₃₃NO₂ | - | [1] |

| Molecular Weight | 271.44 g/mol | - | [1] |

| Melting Point | ~220 °C (decomposes) | Experimental | [2] |

| XLogP3 | 3.9 | Computed | [1] |

| Hydrogen Bond Donor Count | 2 | Computed | |

| Hydrogen Bond Acceptor Count | 2 | Computed | |

| Rotatable Bond Count | 14 | Computed | |

| Topological Polar Surface Area | 63.3 Ų | Computed | [1] |

| pKa (acidic) | 2.25 (predicted) | Computed | |

| pKa (basic) | 9.85 (predicted) | Computed | |

| Solubility | Predicted to be poorly soluble in water. | Computed |

Synthesis of this compound

Reaction Scheme:

-

Imine Formation: Pentadecanal (B32716) reacts with ammonia (B1221849) to form an imine.

-

Aminonitrile Formation: The imine is then treated with cyanide to form an α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is hydrolyzed to yield this compound.

Experimental Protocol (Representative):

-

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 10 g of pentadecanal in 100 mL of ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of 1.2 equivalents of ammonium (B1175870) chloride in 50 mL of aqueous ammonia (28%) to the flask while stirring.

-

Slowly add a solution of 1.2 equivalents of potassium cyanide in 30 mL of water to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the α-aminonitrile can be extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Step 2: Hydrolysis to this compound

-

Transfer the crude α-aminonitrile to a round-bottom flask.

-

Add a 6 M solution of hydrochloric acid in excess.

-

Heat the mixture to reflux for 12-24 hours. The hydrolysis can be monitored by TLC until the starting material is no longer present.

-

After cooling to room temperature, the solution is neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

The crude this compound is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

-

Biological Context and Potential Signaling Pathways

Specific biological activities and signaling pathways for this compound are not well-documented in publicly available literature. However, as a long-chain alpha-amino fatty acid, its metabolic fate is likely intertwined with general amino acid and fatty acid metabolism.[4] It could potentially be a substrate for enzymes involved in the degradation of amino acids or be incorporated into lipids after deamination.

Given its structure as a saturated fatty acid with an amino group at the alpha-position, one of the fundamental metabolic pathways it could enter is a modified form of beta-oxidation for energy production. The presence of the alpha-amino group would likely require an initial deamination or transamination step before the carbon skeleton can be processed by the beta-oxidation machinery.

Below is a generalized workflow for the beta-oxidation of a saturated fatty acid, which represents a plausible metabolic fate for the carbon skeleton of this compound following deamination.

Conclusion

This compound is a long-chain alpha-amino fatty acid for which basic chemical information is available. However, a comprehensive understanding of its biological role, specific signaling pathways, and detailed experimental data on its properties remains limited in the public domain. The provided synthesis protocol represents a standard and adaptable method for its preparation. Further research is needed to fully elucidate the biological significance and potential therapeutic applications of this and other long-chain alpha-amino fatty acids.

References

The Theoretical Mechanism of Action of 2-Aminohexadecanoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminohexadecanoic acid is an amino fatty acid that has garnered scientific interest for its potential therapeutic applications, particularly in oncology. Its primary theoretical mechanism of action centers on the competitive inhibition of Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By blocking this crucial first step, this compound effectively depletes the cellular pool of essential sphingolipids, such as ceramides (B1148491) and sphingomyelin (B164518). This disruption of sphingolipid homeostasis triggers a cascade of downstream effects, including the induction of apoptosis and the suppression of cell proliferation, which are particularly detrimental to cancer cells that exhibit reprogrammed lipid metabolism. This document provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Introduction: The Critical Role of Sphingolipid Metabolism

Sphingolipids are a class of lipids that are not only fundamental structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes.[1] These processes include cell growth, differentiation, senescence, and programmed cell death (apoptosis).[1] The biosynthesis of sphingolipids occurs through several interconnected pathways, with the de novo pathway being the primary route for their production. This pathway begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by Serine Palmitoyltransferase (SPT).[2][3]

Given its position as the gateway to sphingolipid synthesis, SPT is a highly regulated and critical enzyme. Dysregulation of this pathway and the accumulation of specific sphingolipids, particularly ceramides, have been implicated in a range of pathologies, including cancer, diabetes, and neurodegenerative diseases.[3][4][5] Consequently, SPT has emerged as an attractive therapeutic target for the development of novel inhibitors.[2][4][6]

Core Mechanism of Action: Inhibition of Serine Palmitoyltransferase

The central mechanism of action of this compound is its role as an inhibitor of Serine Palmitoyltransferase.[4] As an analog of the natural substrates (L-serine and palmitoyl-CoA), it is hypothesized to competitively bind to the active site of the SPT enzyme, thereby preventing the synthesis of 3-ketodihydrosphingosine, the initial product of the pathway.

This inhibition disrupts the entire de novo sphingolipid synthesis cascade. The reduction in the synthesis of downstream metabolites, including dihydroceramide, ceramide, and sphingomyelin, is the primary molecular consequence of SPT inhibition.[4] This depletion of essential lipids disrupts membrane integrity and vital signaling pathways that depend on sphingolipid-derived second messengers.

Signaling Pathway: De Novo Sphingolipid Biosynthesis

The diagram below illustrates the de novo sphingolipid biosynthesis pathway and highlights the point of inhibition by this compound.

Caption: Inhibition of SPT by this compound blocks the de novo sphingolipid pathway.

Downstream Cellular Consequences

The inhibition of SPT and subsequent reduction in sphingolipid levels have profound effects on cancer cells.

-

Induction of Apoptosis: Ceramides are well-known mediators of apoptosis. However, the overall balance of different sphingolipids is crucial. The depletion of complex sphingolipids and potential alteration of ceramide localization and concentration gradients caused by SPT inhibition can trigger apoptotic pathways.[4]

-

Anti-Proliferative Effects: Sphingolipids are essential for the formation of lipid rafts, specialized membrane microdomains that are critical for signal transduction and cell growth. By reducing the availability of sphingomyelin and other complex sphingolipids, this compound disrupts these signaling platforms, leading to an inhibition of cell proliferation.[4] A study on a novel SPT inhibitor, referred to as "compound-2," demonstrated a clear anti-proliferative effect in various cancer cell models.[4]

-

Cytotoxicity through Sphingolipid Reduction: The cytotoxic effects of SPT inhibitors are directly linked to the reduction of sphingolipid levels. In studies with the SPT inhibitor "compound-2", the cytotoxic effects could be partially rescued by the addition of exogenous S1P (sphingosine-1-phosphate), which can be utilized by the cell through the salvage pathway to replenish some sphingolipids.[4] This confirms that the primary mechanism of cell death is sphingolipid depletion.[4]

Quantitative Data Analysis

| Inhibitor | Target | Assay Type | IC50 / Effect | Cell Line / System | Reference |

| Myriocin (B1677593) | SPT | Cell Proliferation | ~50% inhibition at 10 µM (48h) | C38 Cells | [7] |

| Myriocin | SPT | Cell Proliferation | <50% inhibition at 10 µM (48h) | IB3 Cells (Cystic Fibrosis) | [7] |

| "Compound-2" | SPT | Sphingomyelin Levels | Significant Reduction | PL-21 Cells | [4] |

| "Compound-2" | SPT | Ceramide Levels | Significant Reduction | PL-21 Cells | [4] |

| Myriocin | SPT | HCV Replication | 1/10 to 1/100 reduction in HCV RNA | Humanized Mouse Model | [8] |

Key Experimental Methodologies

The characterization of SPT inhibitors involves a range of biochemical and cell-based assays.

Serine Palmitoyltransferase (SPT) Activity Assay

Objective: To directly measure the enzymatic activity of SPT in the presence and absence of an inhibitor and to determine kinetic parameters such as IC50.

Protocol:

-

Enzyme Source: Prepare cell lysates or use purified recombinant SPT enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing L-[³H]serine (as a radiolabeled substrate), Palmitoyl-CoA, and Pyridoxal 5'-phosphate (a required cofactor).

-

Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors) to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiation and Incubation: Initiate the reaction by adding the enzyme source. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., NH4OH) and chloroform/methanol to extract the lipids.

-

Lipid Extraction: Vortex and centrifuge the samples to separate the organic and aqueous phases. The product, [³H]3-ketodihydrosphingosine, will partition into the organic phase.

-

Quantification: Collect the organic phase, evaporate the solvent, and measure the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the data to determine the IC50 value.

Workflow for SPT Activity Assay

Caption: General workflow for an in vitro Serine Palmitoyltransferase (SPT) activity assay.

Lipidomic Analysis of Sphingolipids

Objective: To quantify the changes in cellular sphingolipid profiles following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., PL-21 acute myeloid leukemia cells) to a desired confluency. Treat cells with this compound at various concentrations and time points.

-

Cell Harvesting: Harvest cells by scraping or trypsinization, followed by washing with PBS.

-

Lipid Extraction: Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch method, which uses a chloroform/methanol/water solvent system. Spike the samples with internal lipid standards for quantification.

-

Mass Spectrometry (MS) Analysis: Analyze the lipid extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Chromatography: Use a suitable column (e.g., C18) to separate the different lipid species.

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in both positive and negative ion modes to detect and identify a wide range of sphingolipids (ceramides, sphingomyelins, etc.) based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

-

Data Analysis: Process the raw MS data using specialized software to identify and quantify individual lipid species by comparing them to the internal standards and known lipid libraries. Perform statistical analysis to identify significant changes between treated and untreated groups.

Logical Framework: From Inhibition to Cellular Outcome

The therapeutic effect of this compound can be understood through a clear cause-and-effect relationship, beginning with target engagement and culminating in a desired cellular response, such as cancer cell death.

Caption: Logical progression from SPT inhibition to the anticancer effect of this compound.

Conclusion and Future Directions

The theoretical mechanism of action for this compound is firmly rooted in its ability to inhibit serine palmitoyltransferase, the gatekeeper of de novo sphingolipid synthesis. This action leads to a cascade of events, including the depletion of essential sphingolipids, which ultimately culminates in anti-proliferative and apoptotic effects in cancer cells. The specificity of this mechanism presents a promising therapeutic window, particularly for malignancies that are highly dependent on altered lipid metabolism.

Future research should focus on obtaining precise quantitative data (IC50, Ki) for this compound and its specific enantiomers (L- and D-forms), as stereochemistry can significantly impact biological activity.[9] Furthermore, comprehensive lipidomic studies will be essential to fully elucidate the specific changes in the sphingolipidome across different cancer types in response to treatment. These efforts will be critical for advancing this compound and other SPT inhibitors through the drug development pipeline as a novel class of metabolic anticancer agents.

References

- 1. Reactome | Sphingolipid metabolism [reactome.org]

- 2. The chemical basis of serine palmitoyltransferase inhibition by myriocin [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2008084300A1 - Inhibitors of serine palmitoyltransferase - Google Patents [patents.google.com]

- 6. Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory action of lipid nanocarrier-delivered Myriocin: therapeutic potential in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharm.or.jp [pharm.or.jp]

- 9. Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli - PMC [pmc.ncbi.nlm.nih.gov]

The Atypical Role of 2-Aminohexadecanoic Acid in Lipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminohexadecanoic acid, a C16 α-amino fatty acid, plays a unique and disruptive role in lipid metabolism, primarily by serving as an atypical substrate for the enzyme serine palmitoyltransferase (SPT). This interaction leads to the synthesis of non-canonical sphingolipids, which can have significant downstream cellular consequences. This technical guide provides an in-depth exploration of the role of this compound in lipid synthesis, focusing on its interaction with SPT, the generation of atypical sphingolipids, and the experimental methodologies used to study these processes.

Introduction to this compound

This compound, also known as 2-aminopalmitic acid, is a long-chain amino fatty acid.[1][2] Its structure consists of a sixteen-carbon aliphatic chain with a carboxyl group and an amino group attached to the alpha-carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₃NO₂ | [1][2] |

| Molecular Weight | 271.44 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| PubChem CID | 409322 | [2] |

The Canonical Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process initiated in the endoplasmic reticulum. The rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT).[3][4] In the canonical pathway, SPT condenses L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all sphingolipids.[3][4]

References

- 1. bibliosearch.polimi.it [bibliosearch.polimi.it]

- 2. researchgate.net [researchgate.net]

- 3. SERIneALanine Killer: SPT promiscuity inhibits tumour growth via intra-tumoral deoxysphingolipid production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Aminohexadecanoic Acid: A Technical Guide for Researchers

Disclaimer: Direct therapeutic applications of 2-aminohexadecanoic acid are not extensively documented in publicly available scientific literature. This guide provides an in-depth analysis of the potential therapeutic avenues for this compound based on the biological activities of its parent compound, n-hexadecanoic acid (palmitic acid), and related lipid molecules. The experimental protocols and signaling pathways described herein are proposed based on established methodologies for similar compounds and should be considered as a framework for future investigation.

Introduction

This compound, also known as 2-aminopalmitic acid, is an alpha-amino fatty acid derivative of hexadecanoic acid.[1][2] As a long-chain fatty acid, it belongs to a class of molecules fundamental to cellular structure and metabolism.[1][2] While research on the specific therapeutic applications of this compound is limited, the well-documented biological activities of n-hexadecanoic acid and the crucial role of sphingolipids in cellular signaling provide a strong basis for exploring its potential in various therapeutic areas, including oncology, inflammatory disorders, and neurodegenerative diseases.

This technical guide summarizes the known biological effects of related compounds, proposes potential mechanisms of action for this compound, and outlines experimental approaches to investigate its therapeutic utility.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the activities of n-hexadecanoic acid and its involvement in key cellular pathways.

Anti-Inflammatory and Immunomodulatory Effects

N-hexadecanoic acid has been shown to possess anti-inflammatory properties through the inhibition of key inflammatory enzymes.[3]

-

Inhibition of Phospholipase A2 (PLA2): N-hexadecanoic acid acts as a competitive inhibitor of PLA2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes.[3]

-

Inhibition of Cyclooxygenase-2 (COX-2): Palmitic acid has been identified as an inhibitor of COX-2, an enzyme that is often upregulated during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The addition of an amino group at the alpha-carbon of hexadecanoic acid could modulate its binding affinity and selectivity for these enzymes, potentially leading to a more potent and targeted anti-inflammatory agent.

Anticancer Activity

The role of fatty acids in cancer is complex, with both pro- and anti-tumorigenic effects reported. N-hexadecanoic acid has been investigated for its potential to suppress the growth of cancer cells through the induction of apoptosis.[5] Furthermore, related medium-chain fatty acids, such as decanoic acid, have been shown to exert anti-tumor effects by targeting signaling pathways like c-Met in hepatocellular carcinoma.[6][7]

Given that amino acids play a critical role in cancer cell metabolism, a hybrid molecule like this compound could potentially interfere with these processes, offering a novel approach to cancer therapy.[8]

Modulation of Sphingolipid Metabolism

Sphingolipids are a class of lipids that are integral to cell membrane structure and are key signaling molecules involved in cell growth, differentiation, and apoptosis.[9] The biosynthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA.[9] As a palmitic acid derivative, this compound could potentially modulate the activity of enzymes involved in this pathway, such as serine palmitoyltransferase, or be incorporated into novel sphingolipid structures with unique biological activities. Dysregulation of sphingolipid metabolism is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making this a promising area for therapeutic intervention.[10][11]

Quantitative Data on Related Compounds

| Compound | Target Enzyme | IC50 Value | Reference |

| N-Hexadecanoic Acid | Cyclooxygenase-2 (COX-2) | > 1000 µM | [4] |

| Linoleic Acid | Cyclooxygenase-2 (COX-2) | 360 µM | [4] |

| α-Linolenic Acid | Cyclooxygenase-2 (COX-2) | 130 µM | [4] |

| Oleic Acid | Acetylcholinesterase (AChE) | Not specified (non-competitive inhibition) | [12] |

Proposed Experimental Protocols

To elucidate the therapeutic potential of this compound, a series of in vitro and in silico experiments are proposed.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of this compound against key enzymes involved in inflammation and neurotransmission.

Methodology:

-

Enzyme Source: Recombinant human COX-2, PLA2, and acetylcholinesterase (AChE).

-

Substrates: Arachidonic acid for COX-2 and PLA2, and acetylthiocholine (B1193921) for AChE.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Measure the product formation over time using a suitable detection method (e.g., colorimetric, fluorometric, or radiometric).

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., hepatocellular carcinoma, breast cancer, prostate cancer).

-

Treatment: Incubate cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Assays:

-

MTT Assay: To assess cell viability and proliferation.

-

Annexin V/Propidium Iodide Staining: To detect apoptosis.

-

Wound Healing/Transwell Migration Assay: To evaluate the effect on cell migration and invasion.

-

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) and assess the induction of apoptosis and inhibition of cell motility.

Analysis of Sphingolipid Metabolism

Objective: To investigate the impact of this compound on the sphingolipid profile of cells.

Methodology:

-

Cell Culture: Treat a relevant cell line (e.g., hepatocytes, neurons) with this compound.

-

Lipid Extraction: Extract total lipids from the cells using established methods (e.g., Bligh-Dyer extraction).

-

LC-MS/MS Analysis: Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify different sphingolipid species (e.g., ceramides, sphingomyelin, sphingosine-1-phosphate).

-

Data Analysis: Compare the sphingolipid profiles of treated and untreated cells to identify significant alterations.

Signaling Pathways and Visualizations

The potential therapeutic effects of this compound are likely mediated through its interaction with key cellular signaling pathways.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed inhibition of the arachidonic acid inflammatory cascade by this compound.

Hypothetical Modulation of Sphingolipid Biosynthesis

Caption: Hypothetical intervention points of this compound in the de novo sphingolipid biosynthesis pathway.

Experimental Workflow for Therapeutic Potential Assessment

References

- 1. This compound | C16H33NO2 | CID 409322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2R-Aminohexadecanoic acid | C16H33NO2 | CID 5312966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsartor.org [gsartor.org]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acids in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sphingolipids in Focus: Exploring Their Impact on Neurodegeneration and Brain Health - MetwareBio [metwarebio.com]

- 10. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Editorial: The Role of Sphingolipid Metabolism in the Development of Type 2 Diabetes and Obesity [frontiersin.org]

- 12. Inhibition potential of n-hexadecanoic and oleic acids from edible insects against α-glucosidase, α-amylase, tyrosinase, and acetylcholinesterase: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminohexadecanoic Acid as a Putative Precursor in Sphingolipid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell membrane structure, and regulation of cell growth and death. The de novo biosynthesis of sphingolipids is a highly regulated pathway, initiated by the enzyme serine palmitoyltransferase (SPT). While the canonical substrates for this pathway are L-serine and palmitoyl-CoA, evidence suggests that SPT exhibits a degree of substrate promiscuity. This technical guide explores the potential for 2-aminohexadecanoic acid, an alpha-amino fatty acid, to act as a non-natural precursor in sphingolipid biosynthesis. By serving as an alternative substrate for serine palmitoyltransferase, this compound could lead to the formation of novel, atypical sphingolipids with potentially unique biological activities. This document provides a comprehensive overview of the sphingolipid biosynthesis pathway, the substrate flexibility of its key enzymes, and detailed experimental protocols to investigate the incorporation and metabolic fate of this compound. Furthermore, we present potential applications of such atypical sphingolipids in research and drug development.

Introduction to Sphingolipid Biosynthesis

The de novo synthesis of sphingolipids is a fundamental metabolic pathway that occurs primarily at the endoplasmic reticulum (ER). The pathway commences with the condensation of the amino acid L-serine and the fatty acyl-CoA, palmitoyl-CoA. This reaction is catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme of the pathway. The product of this reaction, 3-ketodihydrosphingosine, is subsequently reduced to dihydrosphingosine (also known as sphinganine). Dihydrosphingosine is then acylated by a family of (dihydro)ceramide synthases (CerS) to form dihydroceramide (B1258172). Each of the six mammalian CerS isoforms displays specificity for acyl-CoAs of different chain lengths, contributing to the structural diversity of ceramides. Finally, a desaturase introduces a double bond into the sphingoid base backbone of dihydroceramide to yield ceramide, the central hub of sphingolipid metabolism. From ceramide, a vast array of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are synthesized.[1][2][3][4]

The Potential of this compound as a Precursor

The chemical structure of this compound, featuring both an amino group at the alpha-carbon and a C16 fatty acid chain, suggests its potential to interact with enzymes of the sphingolipid biosynthetic pathway.

Serine Palmitoyltransferase (SPT) Substrate Flexibility

SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of an amino acid with an acyl-CoA.[5][6] While L-serine is the preferred amino acid substrate, studies have demonstrated that SPT can also utilize other amino acids, such as L-alanine and glycine, although with lower efficiency.[7][8][9] The use of these alternative substrates leads to the formation of atypical "deoxysphingolipids," which lack the C1 hydroxyl group of canonical sphingoid bases.

Given this substrate promiscuity, it is hypothesized that this compound could serve as an alternative substrate for SPT. In this scenario, the amino group of this compound would participate in the condensation reaction with an acyl-CoA, potentially leading to the formation of a novel class of N-acylated alpha-amino fatty acids.

Ceramide Synthase (CerS) Substrate Specificity

Ceramide synthases catalyze the N-acylation of the sphingoid base. There are six mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths.[10][11] It is also conceivable that if this compound or a metabolite thereof presents a primary amine, it could be a substrate for CerS, leading to the formation of a molecule with two acyl chains.

Quantitative Data on Enzyme Kinetics

While direct kinetic data for this compound with SPT is not available in the literature, data for the canonical and alternative substrates of SPT provides a valuable baseline for comparative studies.

| Enzyme | Substrate | Km | kcat | Source |

| Sphingomonas paucimobilis SPT | Palmitoyl-CoA | - | 140 min-1 | [12] |

| Sphingomonas paucimobilis SPT | Palmitoyl-CoA | - | 2.3 s-1 | [12] |

| Sphingomonas paucimobilis SPT | Palmitoyl-CoA | - | 1.150 s-1 | [12] |

| Sphingomonas paucimobilis SPT | Decanoyl-CoA | - | 0.045 s-1 | [12] |

| Sphingomonas paucimobilis SPT | Lauroyl-CoA | - | 0.262 s-1 | [12] |

| Sphingomonas paucimobilis SPT | Myristoyl-CoA | - | 0.601 s-1 | [12] |

| Sphingomonas paucimobilis SPT | Stearoyl-CoA | - | 0.898 s-1 | [12] |

| Human SPT | L-Serine | ~0.3 mM | - | [13] |

| Mammalian SPT | L-Serine | 1.2 mM | - | [14] |

Experimental Protocols

To investigate the role of this compound as a precursor in sphingolipid biosynthesis, a series of in vitro and cell-based assays can be employed.

In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods and can be used to determine if this compound is a substrate for SPT.[14][15]

Materials:

-

Cell lysate or microsomes containing SPT

-

This compound

-

L-[14C]-Serine (for control and competition experiments)

-

Palmitoyl-CoA

-

Pyridoxal 5'-phosphate (PLP)

-

HEPES buffer (pH 8.0)

-

Dithiothreitol (DTT)

-

EDTA

-

Bovine serum albumin (BSA), fatty acid-free

-

Organic solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, DTT, EDTA, PLP, and BSA.

-

Enzyme Preparation: Add cell lysate or microsomes to the reaction mixture.

-

Substrate Addition:

-

Test Condition: Add this compound and palmitoyl-CoA.

-

Positive Control: Add L-serine and palmitoyl-CoA.

-

Competition Experiment: Add a fixed concentration of L-[14C]-Serine and varying concentrations of this compound, along with palmitoyl-CoA.

-

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding organic solvents (e.g., chloroform:methanol). Extract the lipids.

-

Analysis:

-

For competition experiments, separate the lipid extract using TLC and quantify the radiolabeled product (3-ketodihydrosphingosine) using a scintillation counter. A decrease in the radioactive product in the presence of this compound would suggest it competes with serine for the active site of SPT.

-

For the direct test condition, the reaction products will need to be analyzed by LC-MS/MS to identify any novel sphingolipid-like molecules formed.

-

Metabolic Labeling of Cultured Cells

This protocol allows for the investigation of the uptake and incorporation of this compound into cellular lipids.[16][17]

Materials:

-

Cultured mammalian cells

-

Cell culture medium

-

This compound (or a labeled version, e.g., with a stable isotope or a bioorthogonal tag)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Plate cells and allow them to adhere and grow to a desired confluency.

-

Metabolic Labeling: Replace the standard culture medium with a medium supplemented with this compound. Incubate the cells for a specific period (e.g., 24 hours).

-

Cell Harvesting and Lipid Extraction: Harvest the cells, wash with PBS, and perform a lipid extraction using a method such as the Bligh-Dyer procedure.

-

LC-MS/MS Analysis: Analyze the lipid extract by LC-MS/MS to identify and quantify any newly formed lipid species containing the this compound backbone. This will require the development of a specific LC-MS/MS method targeting the predicted mass of the novel lipids.

LC-MS/MS Analysis of Sphingolipids

This is a general protocol for the analysis of sphingolipids that can be adapted to detect novel lipids derived from this compound.[1][18][19][20][21]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Chromatography:

-

Column: A C18 reversed-phase column is commonly used for sphingolipid separation.

-

Mobile Phases: Typically, a gradient of two mobile phases is used. For example:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their polarity.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for sphingolipid analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known sphingolipids. For the discovery of novel lipids derived from this compound, a full scan or precursor ion scan mode would be necessary to identify the parent ions of the new molecules. Subsequent product ion scans would be required to elucidate their structures.

Visualizations

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Biosynthesis and the Hypothetical Role of this compound.

Experimental Workflow for Investigating this compound as a Sphingolipid Precursor.

Applications in Research and Drug Development

The ability to introduce a non-natural amino fatty acid like this compound into the sphingolipid biosynthesis pathway opens up several exciting avenues for research and therapeutic development.

-

Probing Sphingolipid Function: The resulting atypical sphingolipids could serve as valuable tools to probe the structure-function relationships of sphingolipids in various cellular processes. Their unique structures might lead to altered localization, protein interactions, and signaling outcomes.

-

Drug Discovery and Development: Atypical sphingolipids could exhibit novel biological activities, making them potential leads for drug development. For instance, they might modulate the activity of enzymes or receptors involved in diseases such as cancer, metabolic disorders, or neurodegenerative diseases.

-

Metabolic Labeling and Imaging: If derivatized with bioorthogonal handles (e.g., alkynes or azides), this compound could be used for metabolic labeling and subsequent visualization of sphingolipid trafficking and localization within the cell using click chemistry.

Conclusion

While the direct role of this compound as a precursor in sphingolipid biosynthesis remains to be definitively established, the known substrate flexibility of serine palmitoyltransferase provides a strong rationale for this hypothesis. The experimental protocols and conceptual framework provided in this technical guide offer a clear path for researchers to investigate this intriguing possibility. The potential to generate novel, bioactive sphingolipids holds significant promise for advancing our understanding of sphingolipid biology and for the development of new therapeutic strategies. Further research in this area is warranted to unlock the full potential of non-natural precursors in modulating sphingolipid metabolism and function.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 6. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The SPTLC3 Subunit of Serine Palmitoyltransferase Generates Short Chain Sphingoid Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]

- 18. benchchem.com [benchchem.com]

- 19. Development of an advanced liquid chromatography–tandem mass spectrometry measurement system for simultaneous sphingolipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminohexadecanoic Acid: A Technical Guide to its Safety and Toxicity Profile

Disclaimer: This technical guide addresses the current understanding of the safety and toxicity profile of 2-aminohexadecanoic acid. A comprehensive literature search has revealed a significant lack of specific toxicological data for this compound. Therefore, this document primarily summarizes the available information on the parent compound, hexadecanoic acid (palmitic acid), and provides a general framework for the safety assessment of novel fatty acid derivatives. The information on related compounds should be interpreted with caution and not as a direct representation of the safety profile of this compound.

Introduction

This compound, also known as 2-aminopalmitic acid, is a derivative of the saturated fatty acid hexadecanoic acid (palmitic acid).[1] It belongs to the class of alpha-amino fatty acids.[1] While the parent compound, palmitic acid, is one of the most common saturated fatty acids in animals and plants, information regarding the biological activity, safety, and toxicity of its 2-amino derivative is scarce in publicly available scientific literature.[2][3] This guide aims to provide a comprehensive overview of the known information and to extrapolate potential safety considerations based on the toxicological profiles of related long-chain fatty acids.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃NO₂ | PubChem[1] |

| Molecular Weight | 271.44 g/mol | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 14 | LIPID MAPS[4] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| CAS Number | 7769-79-1 | PubChem[1] |

Toxicological Profile

There is a notable absence of specific toxicological studies on this compound. A review of safety data sheets indicates "no data available" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[5]

General Toxicity of Long-Chain Fatty Acids

In the absence of specific data, the toxicological profile of the parent compound, hexadecanoic acid (palmitic acid), can provide some initial insights, although the addition of an amino group at the alpha position could significantly alter its biological properties.

-

Cytotoxicity: Palmitic acid has been shown to induce cytotoxicity in various cell lines, often through the induction of oxidative stress, endoplasmic reticulum stress, and apoptosis.[6][7] For instance, it can lead to the production of reactive oxygen species (ROS) and affect the expression of proteins involved in cell survival and death.[2][8]

-

In Vivo Toxicity: Studies on very-long-chain fatty acids in rats have indicated that high doses can lead to transient lipid accumulation in the liver and kidneys.[9] However, for some fatty acids, a No-Observed-Adverse-Effect Level (NOAEL) has been established.[9]

-

Genotoxicity: For many common fatty acids, such as decanoic acid, there is no expectation of genotoxicity based on available data.[10]

Table 2: Summary of Toxicological Data for Hexadecanoic Acid (Palmitic Acid)

| Endpoint | Cell Line/Animal Model | Observation | Reference |

| Cytotoxicity | Human colon cancer cell line (HCT-116) | IC₅₀ value of 0.8 μg/mL | [11] |

| Human breast cancer cells (MCF-7 and MDA-MB-231) | CTC₅₀ values of 73.86 µg/mL and 71.22 µg/mL, respectively | [12] | |

| Oxidative Stress | Human umbilical vein endothelial cells (HUVECs) | Significant increase in ROS production | [8] |

| Apoptosis | Human pancreatic β-cells | Induced apoptosis | [6] |

| In Vivo Toxicity (related fatty acids) | Sprague Dawley Rats (L-β-Aminoisobutyric Acid) | NOAEL of 900 mg/kg/day in a 90-day study | [13] |

Experimental Protocols

Due to the lack of specific studies on this compound, this section outlines general experimental protocols commonly used for assessing the cytotoxicity of fatty acids.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control.

MTT Assay Experimental Workflow.

Potential Signaling Pathways